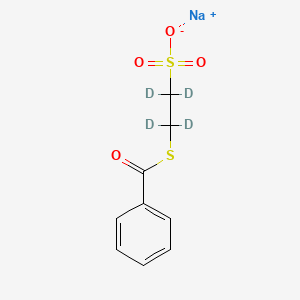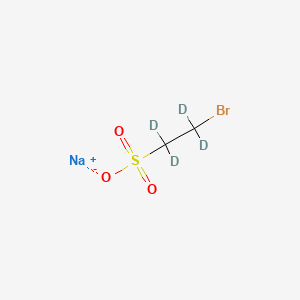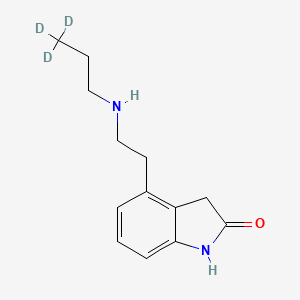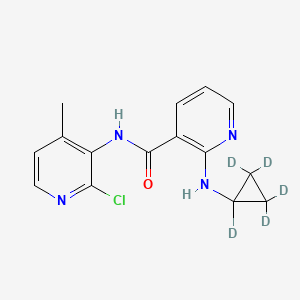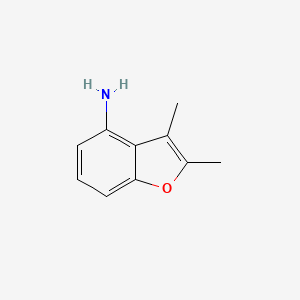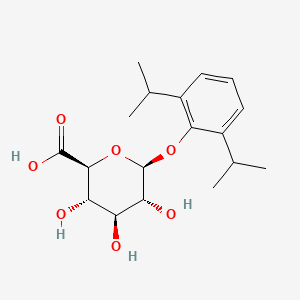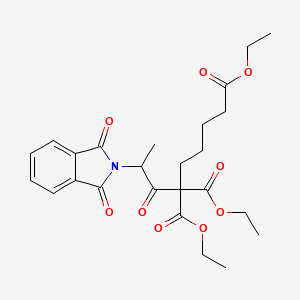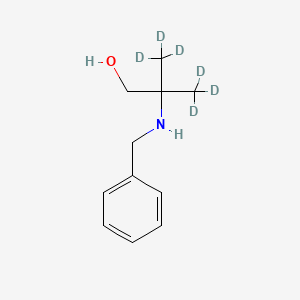
2-苄基氨基-2-甲基-1-丙醇-d6
概述
描述
2-Benzylamino-2-methyl-1-propanol-d6 is a deuterated derivative of 2-Benzylamino-2-methyl-1-propanol. It is a stable isotope-labeled compound used primarily in research applications. The molecular formula of 2-Benzylamino-2-methyl-1-propanol-d6 is C11H11D6NO, and it has a molecular weight of 185.30 .
科学研究应用
2-Benzylamino-2-methyl-1-propanol-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein structures and functions.
Chiral Auxiliary: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Antimicrobial Research: The compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new drugs.
作用机制
is a compound useful in organic synthesis . It has a molecular formula of C11H11D6NO and a molecular weight of 185.30 . The compound is a derivative of 2-Benzylamino-2-methyl-1-propanol, which has a molecular formula of C11H17NO .
The presence of the benzylamino group suggests that this compound might interact with biological targets through hydrogen bonding or ionic interactions. The methyl groups could potentially increase the lipophilicity of the compound, which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The compound’s stability and efficacy could be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
准备方法
The preparation of 2-Benzylamino-2-methyl-1-propanol-d6 typically involves the reaction of benzylamine with 2-methyl-1-propanol. The specific synthetic routes can include various methods such as hydrogenation reduction, alkylation, and nucleophilic substitution . Industrial production methods may involve optimizing these reactions to achieve high yields and purity.
化学反应分析
2-Benzylamino-2-methyl-1-propanol-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
2-Benzylamino-2-methyl-1-propanol-d6 can be compared with other similar compounds such as:
2-Benzylamino-2-methyl-1-propanol: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
2-(Benzylamino)-2-methylpropan-1-ol: Another similar compound with slight variations in its chemical structure.
The uniqueness of 2-Benzylamino-2-methyl-1-propanol-d6 lies in its deuterium labeling, which makes it particularly useful in research applications that require stable isotopes.
属性
IUPAC Name |
2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHEIXSIHNMCG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


